REACTION_CXSMILES
|
C([Li])CCC.[C:6]([C:8]1[CH:13]=[CH:12][C:11]([C:14]23[O:21][CH2:20][C:17]([CH2:22][CH2:23][CH3:24])([CH2:18][O:19]2)[CH2:16][O:15]3)=[CH:10][CH:9]=1)#[CH:7].[Si:25](Cl)([C:28]([CH3:31])([CH3:30])[CH3:29])([CH3:27])[CH3:26]>O1CCCC1>[Si:25]([C:7]#[C:6][C:8]1[CH:9]=[CH:10][C:11]([C:14]23[O:15][CH2:16][C:17]([CH2:22][CH2:23][CH3:24])([CH2:18][O:19]2)[CH2:20][O:21]3)=[CH:12][CH:13]=1)([C:28]([CH3:31])([CH3:30])[CH3:29])([CH3:27])[CH3:26]
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Name
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|
Quantity
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0.79 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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0.25 g
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Type
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reactant
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Smiles
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C(#C)C1=CC=C(C=C1)C12OCC(CO1)(CO2)CCC
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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0.23 g
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Type
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reactant
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Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 0° for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated in vacuo
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Type
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ADDITION
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Details
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Water was added
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Type
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EXTRACTION
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Details
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the aqueous mixture was extracted with diethyl ether
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Type
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WASH
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Details
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The ethereal extracts were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulphate
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on alumina (Alumina Woelm TSC)
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Type
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WASH
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Details
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eluting with 2:3 dichloromethane
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Reaction Time |
10 min |
Name
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Type
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product
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Smiles
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[Si](C)(C)(C(C)(C)C)C#CC1=CC=C(C=C1)C12OCC(CO1)(CO2)CCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |